![molecular formula C13H15ClN2O B4234685 N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide](/img/structure/B4234685.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide
Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide, also known as 5-Cl-AET, is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. This compound is a derivative of indole-3-ethylamine, which is a naturally occurring compound in the human body that has been linked to various physiological processes. In
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. It has been found to act as a selective agonist of the 5-HT2A receptor, which is involved in the regulation of mood and cognition. Additionally, N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide involves its binding to the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. This binding results in the activation of various signaling pathways, including the phospholipase C, protein kinase C, and mitogen-activated protein kinase pathways. These pathways ultimately lead to changes in neuronal activity and neurotransmitter release, which may contribute to the therapeutic effects of N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide has a range of biochemical and physiological effects, including increased serotonin and dopamine release, decreased glutamate release, and increased brain-derived neurotrophic factor expression. These effects may contribute to the antidepressant, anxiolytic, and antipsychotic effects of N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide in lab experiments is its selectivity for the 5-HT2A receptor, which allows for more targeted research. Additionally, the synthesis method for N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide is relatively simple and can be easily replicated in a lab setting. However, one limitation of using N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide. One area of interest is the potential use of this compound in the treatment of neurological disorders, particularly depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide and its effects on neurotransmitter systems. Finally, the development of new synthesis methods and formulations may allow for more efficient and effective use of this compound in future research.
properties
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-2-13(17)15-6-5-9-8-16-12-4-3-10(14)7-11(9)12/h3-4,7-8,16H,2,5-6H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWWIGSFLHONFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=CNC2=C1C=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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